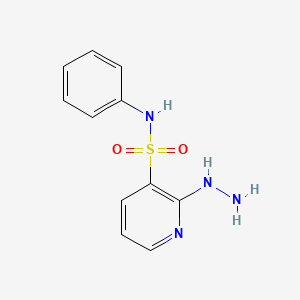

2-hydrazino-N-phenylpyridine-3-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-hydrazino-N-phenylpyridine-3-sulfonamide (HPNS) is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. HPNS is a potent inhibitor of carbonic anhydrase (CA), an enzyme that plays a crucial role in many physiological processes, including acid-base balance, respiration, and ion transport.

Applications De Recherche Scientifique

Antimalarial Agent

The compound has been investigated for its potential as an antimalarial agent . A library of compounds, including this one, was screened using both virtual screening and molecular docking methods, targeting the enzyme falcipain-2 . Some of the synthesized compounds showed good in vitro antimalarial activity against Plasmodium falciparum .

Antibacterial Agent

Heterocyclic compounds with pyridine rings, such as this compound, have been associated with a wide range of pharmacological actions, including antibacterial activity . The compound and its metal complexes were tested in vitro against Gram-negative bacteria such as Pseudomonas desmolyticum, Escherichia coli, and Klebsiella aerogenes, as well as Gram-positive bacteria like Staphylococcus aureus .

Anticancer Agent

The compound has also been studied for its potential as an anticancer agent . In vitro cytotoxicity studies were conducted against two carcinoma cell lines, A549 (Lung carcinoma cells) and HepG2 (Hepatocellular carcinoma cell). The results showed that the compound and its metal complexes possess cytotoxic effects .

Antiviral Agent

Heterocyclic compounds with pyridine rings, such as this compound, have been associated with antiviral activity .

Anticonvulsant

These types of compounds have also been related to anticonvulsant activity .

Anti-HIV Agent

There is also evidence suggesting that heterocyclic compounds with pyridine rings, such as this compound, may have anti-HIV activity .

Mécanisme D'action

Mode of Action

Based on its structural similarity to sulfanilamide, a known sulfonamide antibiotic , it may act as a competitive inhibitor of bacterial dihydropteroate synthase, preventing the synthesis of folic acid, which is essential for bacterial growth .

Biochemical Pathways

Without specific information on 2-Hydrazinyl-N-phenylpyridine-3-sulfonamide, it’s challenging to summarize the affected biochemical pathways and their downstream effects . If it acts similarly to sulfanilamide, it could affect the folic acid synthesis pathway in bacteria, leading to inhibition of bacterial growth .

Result of Action

If it behaves like sulfanilamide, it could lead to the inhibition of bacterial growth by disrupting folic acid synthesis .

Propriétés

IUPAC Name |

2-hydrazinyl-N-phenylpyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2S/c12-14-11-10(7-4-8-13-11)18(16,17)15-9-5-2-1-3-6-9/h1-8,15H,12H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPSJQCHDAYLWMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=C(N=CC=C2)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-hydrazino-N-phenylpyridine-3-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-(4-ethylphenyl)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)acetamide](/img/structure/B3002350.png)

![N-(sec-butyl)-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B3002359.png)

![1-benzyl-6,7-difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B3002363.png)

![1-[(Propane-2-sulfinyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B3002365.png)

![2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B3002368.png)

![2-(4-Bromopyrrolo[2,3-d]pyrimidin-7-yl)acetic acid](/img/structure/B3002370.png)